![molecular formula C15H16FNO2 B2711672 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1797182-13-8](/img/structure/B2711672.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is also known as AZD1446 and belongs to the class of compounds called kappa-opioid receptor agonists.
Wirkmechanismus
The mechanism of action of AZD1446 involves its binding to the kappa-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of this receptor leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in decreased neuronal excitability and pain sensation.
Biochemical and Physiological Effects:
AZD1446 has been shown to produce analgesic effects in preclinical studies without the respiratory depression and sedation observed with traditional opioids. Additionally, AZD1446 has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AZD1446 in lab experiments is its high selectivity for the kappa-opioid receptor, which allows for precise targeting of this receptor. However, one limitation of using AZD1446 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
Future research on AZD1446 could focus on its potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosing and administration of AZD1446 in preclinical and clinical settings. Finally, future research could explore the potential of AZD1446 as a tool for studying the role of the kappa-opioid receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of AZD1446 involves a multi-step process that starts with the reaction of 2-fluorophenol with 2-bromoethylamine hydrobromide to produce 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 1,5-cyclooctadiene in the presence of palladium catalysts to produce the key intermediate, 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone. The final compound is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
AZD1446 has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurodegenerative diseases. As a kappa-opioid receptor agonist, AZD1446 has been shown to produce analgesic effects without the addictive properties of traditional opioids. Additionally, AZD1446 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-11-4-3-5-12(17)9-8-11/h1-4,6-7,11-12H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDWPPMLWDFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.